molecular formula C4H7N3NaO4P B14784201 disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate

disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate

Cat. No.: B14784201
M. Wt: 215.08 g/mol
InChI Key: KUIFBAGGYJMYCX-UHFFFAOYSA-M
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Description

Sodium (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate typically involves the cyclization of amido-nitriles under mild reaction conditions. The process may include nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.

Chemical Reactions Analysis

Types of Reactions

Sodium (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce more reduced forms of the original compound.

Scientific Research Applications

Sodium (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate is unique due to its specific inhibitory effects on enzyme activity and its potential applications across various scientific fields. Its structural features allow for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C4H7N3NaO4P

Molecular Weight

215.08 g/mol

IUPAC Name

sodium;amino-[(3-methyl-5-oxo-4H-imidazol-2-yl)oxy]phosphinate

InChI

InChI=1S/C4H8N3O4P.Na/c1-7-2-3(8)6-4(7)11-12(5,9)10;/h2H2,1H3,(H3,5,9,10);/q;+1/p-1

InChI Key

KUIFBAGGYJMYCX-UHFFFAOYSA-M

Canonical SMILES

CN1CC(=O)N=C1OP(=O)(N)[O-].[Na+]

Origin of Product

United States

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